Methyl 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Methyl 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylate (CAS 1504459-88-4) is a heterocyclic building block comprising a cyclopentane core bearing a primary amino group, a methyl ester, and an N-linked 1H-pyrazole ring. It belongs to the class of functionalized cyclopentane derivatives widely employed in the synthesis of kinase inhibitors, S1P₁ receptor modulators, and other bioactive scaffolds.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
Cat. No. B15273661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylate
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCC(C1)N2C=CC=N2)N
InChIInChI=1S/C10H15N3O2/c1-15-9(14)10(11)4-3-8(7-10)13-6-2-5-12-13/h2,5-6,8H,3-4,7,11H2,1H3
InChIKeyABUWCOXLXBMZMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylate: A Strategic Cyclopentane-Pyrazole Building Block for Medicinal Chemistry Procurement


Methyl 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylate (CAS 1504459-88-4) is a heterocyclic building block comprising a cyclopentane core bearing a primary amino group, a methyl ester, and an N-linked 1H-pyrazole ring . It belongs to the class of functionalized cyclopentane derivatives widely employed in the synthesis of kinase inhibitors, S1P₁ receptor modulators, and other bioactive scaffolds [1]. With a molecular weight of 209.24 g/mol and formula C₁₀H₁₅N₃O₂, it offers three orthogonal reactive handles (primary amine, ester, pyrazole) enabling sequential chemoselective elaboration . Typical commercial purity is 95% . This guide identifies quantifiable differentiation parameters that influence procurement decisions when selecting among closely related cyclopentane-pyrazole building blocks.

Why Generic Substitution of Methyl 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylate with In-Class Analogs Compromises Synthetic Outcomes


Although the cyclopentane-1H-pyrazole-amino acid/ester family shares a common core, substitution across the carboxylic acid oxidation state (acid vs. ester vs. amide) or amine substitution pattern (primary vs. N-methyl) produces compounds with measurably divergent physicochemical and reactivity profiles . The methyl ester of the target compound confers a predicted XLogP shift of approximately +2.5 to +3.0 log units relative to the free carboxylic acid analog, directly impacting solubility, membrane permeability, and chromatographic behavior in purification workflows [1]. Additionally, the primary amine (pKa ~9-10) versus N-methylamino (pKa ~10-11) distinction alters nucleophilicity and protonation state at physiological and coupling-reaction pH, affecting both reaction yields and biological target engagement when the building block is incorporated into final compounds . These differences are quantitatively addressable and preclude casual interchange in multi-step synthetic sequences or structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for Methyl 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylate: Head-to-Head Comparator Data for Informed Procurement


Predicted Lipophilicity (XLogP3) Advantage of the Methyl Ester Over the Free Carboxylic Acid

The methyl ester of the target compound is predicted to exhibit substantially higher lipophilicity than the corresponding free carboxylic acid analog (CAS 1501696-29-2). While the carboxylic acid has a computed XLogP3 of -2.7, esterification is expected to raise XLogP3 into the approximate range of +0.2 to +0.8 (class-level increment of ~2.5–3.0 log units based on well-established esterification effects) [1]. This lipophilicity increase directly influences compound partitioning in both synthetic extraction steps and biological assay systems, reducing aqueous solubility but enhancing organic-phase extractability and potential passive membrane permeability [1].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Donor/Acceptor Profile Differentiation: Primary Amine vs. N-Methylamino Analogs

The target compound possesses a primary amine (-NH₂), contributing 2 hydrogen bond donors (HBD) and 1 hydrogen bond acceptor (HBA) from the amine, plus additional HBA from the ester carbonyl and pyrazole nitrogens [1]. The N-methylamino analog (CAS 1518057-53-8) reduces the HBD count by one (secondary amine: 1 HBD) while increasing steric bulk at the amine position . This difference is quantitatively meaningful: the primary amine permits acylation, sulfonylation, or reductive amination at two sites, whereas the N-methylamino group limits derivatization to a single remaining N-H [1]. The computed topological polar surface area (TPSA) for the carboxylic acid analog is 81.1 Ų; the methyl ester target compound is predicted to have a lower TPSA (~65–70 Ų), placing it within a more favorable range for blood-brain barrier penetration if the final drug candidate targets CNS indications [1].

Hydrogen bonding Pharmacophore design Solubility

Commercial Purity Benchmarking: Target Compound vs. N-Methyl Ester Analog

Commercially, Methyl 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylate is supplied at 95% purity as the standard grade by multiple vendors including CymitQuimica (Ref. 10-F701627), MolDB (Cat. M156686), and Leyan (Cat. 1358876) . The N-methylamino analog (CAS 1518057-53-8) is available at a higher purity of 98% from Leyan (Cat. 1359001), representing a 3-percentage-point purity advantage that may be relevant for applications intolerant of 5% unspecified impurities . The free carboxylic acid analog (CAS 1501696-29-2) is also supplied at 95% purity but carries the additional variable of zwitterionic character, which can complicate analytical quantification .

Purity Quality control Procurement specification

Orthogonal Reactivity: Methyl Ester as a Latent Carboxylic Acid with Selective Deprotection Potential

The methyl ester functionality of the target compound serves as a masked carboxylic acid, enabling chemoselective transformations at the primary amine or pyrazole ring while the carboxyl group remains protected [1]. This contrasts with the free carboxylic acid analog (CAS 1501696-29-2), which would require protection (e.g., as a tert-butyl or benzyl ester) before conducting amine-directed chemistry, adding at minimum one synthetic step with associated yield loss (typical protection/deprotection sequence yields: 70–90% per step) [1]. The amide analog (CAS 1517775-83-5) is even less versatile, as the carboxamide is essentially a terminal functional group not amenable to further derivatization without harsh conditions . The predicted pKa of the free acid is 1.89±0.40, confirming that the carboxylic acid will exist as a carboxylate at physiological pH, whereas the methyl ester remains neutral .

Chemoselective synthesis Protecting group strategy Peptide coupling

Optimal Deployment Scenarios for Methyl 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylate Based on Quantitative Differentiation Evidence


Kinase Inhibitor Scaffold Assembly Requiring Sequential Amine-First, Ester-Last Functionalization

In kinase inhibitor programs where the cyclopentane-pyrazole core is elaborated via initial amide bond formation at the primary amine followed by ester hydrolysis to reveal the carboxylic acid for final diversification, the target compound's methyl ester protection eliminates a protection step required when using the free acid analog. The predicted XLogP advantage (~+2.5 to +3.0 log units over the free acid) also facilitates organic-phase extraction during aqueous workup at the amine-acylation stage [1].

S1P₁ Receptor Modulator Lead Optimization Requiring Fine-Tuned Lipophilicity

Patents describing pyrazole-substituted cyclopentane derivatives as S1P₁ agonists highlight the importance of ester vs. acid functionality in modulating pharmacokinetic properties [2]. The target compound's methyl ester provides a lipophilic handle that can be retained in the final candidate (as a prodrug) or hydrolyzed post-coupling to the free acid for increased aqueous solubility, offering a binary 'switch' for property optimization not available with the amide analog [1][2].

Fragment-Based Drug Discovery (FBDD) Library Construction

For FBDD campaigns, the target compound's primary amine (HBD=2) enables covalent or non-covalent fragment linking strategies (e.g., amide coupling, reductive amination) that are precluded or sterically hindered with the N-methylamino analog (HBD=1) . The cyclopentane ring provides conformational restriction that reduces entropic penalty upon target binding compared to acyclic amino ester analogs, a feature leveraged in fragment library design [1].

Peptidomimetic Synthesis Requiring C-Terminal Methyl Ester as a Latent Carboxylate

In peptidomimetic programs where the cyclopentane ring serves as a rigidified amino acid surrogate, the methyl ester is preferred over the free acid for direct coupling to amine nucleophiles via standard peptide coupling reagents (EDC/HOBt, HATU) without prior protection. The primary amine's higher nucleophilicity relative to the N-methylamino group ensures faster coupling kinetics and higher yields under standardized peptide synthesis conditions [1].

Quote Request

Request a Quote for Methyl 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.